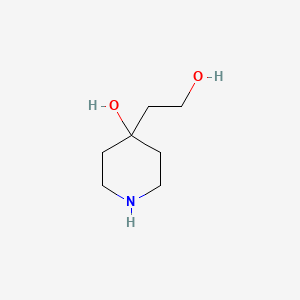
4-(2-hydroxyethyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-hydroxyethyl)piperidin-4-ol is a chemical compound that belongs to the piperidine family Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)piperidin-4-ol can be achieved through several methods. One common approach involves the reaction of piperidine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong base like sodium hydroxide, and is carried out at elevated temperatures to facilitate the ring-opening of ethylene oxide and subsequent attachment to the piperidine ring.
Another method involves the reduction of 4-(2-Hydroxy-ethyl)-piperidin-4-one using a reducing agent like sodium borohydride. This reaction is usually performed in an alcohol solvent, such as methanol, at room temperature.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-hydroxyethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(2-Oxo-ethyl)-piperidin-4-ol.
Reduction: The compound can be reduced to form 4-(2-Hydroxy-ethyl)-piperidine, where the hydroxyl group remains intact.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. The reaction is performed in an alcohol solvent at room temperature.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or tosylates in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-(2-Oxo-ethyl)-piperidin-4-ol
Reduction: 4-(2-Hydroxy-ethyl)-piperidine
Substitution: Various substituted piperidine derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(2-hydroxyethyl)piperidin-4-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various piperidine-based compounds, which are important in medicinal chemistry and drug development.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for designing enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-(2-hydroxyethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-(2-hydroxyethyl)piperidin-4-ol can be compared with other similar compounds, such as:
4-(2-Hydroxyethyl)morpholine: This compound has a similar hydroxyethyl group but contains a morpholine ring instead of a piperidine ring. It is used as an intermediate in organic synthesis and has applications in the production of pharmaceuticals.
4-(2-Hydroxyethyl)piperazine: This compound contains a piperazine ring and is used in the synthesis of various drugs, including antihistamines and antipsychotics.
4-(2-Hydroxyethyl)indolin-2-one: This compound has an indoline ring and is used as an intermediate in the synthesis of dopamine receptor agonists and protein kinase inhibitors.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
4-(2-hydroxyethyl)piperidin-4-ol |
InChI |
InChI=1S/C7H15NO2/c9-6-3-7(10)1-4-8-5-2-7/h8-10H,1-6H2 |
InChI-Schlüssel |
WMMBXMCUCGJIID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(CCO)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














